(1r,4r)-4-(4-Fluorophenoxy)cyclohexane-1-carboxylic acid
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Overview
Description
(1r,4r)-4-(4-Fluorophenoxy)cyclohexane-1-carboxylic acid is a chemical compound that belongs to the class of cyclohexane carboxylic acids It features a cyclohexane ring substituted with a carboxylic acid group and a 4-fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-(4-Fluorophenoxy)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, such as the oxidation of a primary alcohol or aldehyde.
Attachment of the 4-Fluorophenoxy Group: This step involves the nucleophilic substitution reaction where a fluorophenol reacts with a cyclohexane derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanol.
Reduction: Formation of cyclohexylmethanol or cyclohexanecarboxaldehyde.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
(1r,4r)-4-(4-Fluorophenoxy)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1r,4r)-4-(4-Fluorophenoxy)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenoxy group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in binding to active sites or facilitating the compound’s transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the fluorophenoxy group, resulting in different chemical properties and reactivity.
4-Fluorophenoxyacetic acid: Contains a similar fluorophenoxy group but differs in the structure of the carbon backbone.
Uniqueness
(1r,4r)-4-(4-Fluorophenoxy)cyclohexane-1-carboxylic acid is unique due to the combination of the cyclohexane ring, carboxylic acid group, and fluorophenoxy group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H15FO3 |
---|---|
Molecular Weight |
238.25 g/mol |
IUPAC Name |
4-(4-fluorophenoxy)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H15FO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h3-4,7-9,11H,1-2,5-6H2,(H,15,16) |
InChI Key |
YYGGTYMXJLWGQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)O)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
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